Maneb
Overview
Description
It belongs to the class of ethylenebis(dithiocarbamate) (EBDC) fungicides and is known for its effectiveness in controlling a broad spectrum of fungal diseases in crops such as potatoes, tomatoes, soybeans, and bananas . Maneb is a manganese(II)-containing compound with a multi-site effect, meaning it acts on multiple targets within fungal cells, reducing the likelihood of resistance development .
Mechanism of Action
Target of Action
Maneb is a manganese(II)-containing fungicide that is widely applied in many parts of the world . It primarily targets the sulfhydryl groups of amino acids and enzymes within fungal cells . This interaction disrupts various cellular processes, leading to the death of the fungus. Moreover, there is evidence suggesting that this compound may also interact with the macrophage antigen complex-1 (Mac1) in microglial cells, which is believed to play a role in neuroinflammation .
Mode of Action
This compound reacts with and inactivates the sulfhydryl groups of amino acids and enzymes within fungal cells . This interaction results in the disruption of lipid metabolism, respiration, and the production of adenosine triphosphate (ATP), leading to cell death . In the context of neurotoxicity, this compound exposure has been associated with a decrease in neuronal precursors and proliferating cells, suggesting an interaction with neurogenesis-related genes .
Biochemical Pathways
This compound’s interaction with its targets affects several biochemical pathways. For instance, it disrupts lipid metabolism and respiration, leading to a decrease in ATP production . In addition, exposure to this compound has been associated with alterations in the neurotransmitter system, including the phenylalanine and tryptophan metabolism pathways, dopaminergic synapse, synaptic vesicle cycle, mitochondrial dysfunction, and oxidative stress .
Pharmacokinetics (ADME Properties)
It is known that this compound is a surface-acting crop protection product, which has to be applied repeatedly to the plant . It is used to prevent fungal diseases but has no curative properties if a plant is infected . More research is needed to fully understand the ADME properties of this compound.
Result of Action
Exposure to this compound can lead to various molecular and cellular effects. In vitro studies have shown that this compound exposure reduces cell viability and triggers neuronal apoptosis . It also induces mitochondrial dysfunction and generates reactive oxidative species (ROS) in a dose-dependent manner . In vivo studies have shown that this compound exposure can lead to cardiotoxicity, as indicated by an increase in malondialdehyde, hydrogen peroxide, and protein carbonyl levels, and an alteration of the antioxidant defense system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, concurrent exposure to this compound and another pesticide, Paraquat, in rural workers increases the risk for Parkinson’s disease (PD), and exposure of adult mice to this compound and Paraquat results in dopamine fiber loss and decreased locomotor activity . This suggests that the environment in which this compound is used can influence its toxicity and effectiveness.
Biochemical Analysis
Biochemical Properties
Maneb interacts with several enzymes and proteins, causing significant biochemical changes. For instance, exposure to this compound has been shown to cause an increase in malondialdehyde, hydrogen peroxide, and protein carbonyl levels, indicating oxidative stress . It also alters the antioxidant defense system, affecting enzymes such as catalase, glutathione peroxidase, superoxide dismutase, and biomolecules like glutathione, and vitamin C .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by causing nucleic acids degradation, testifying its genotoxicity . Biochemical markers in plasma showed a decrease in total protein and an increase in aspartate, alanine amino transferases and bilirubin levels in all treatment groups .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with biomolecules and enzymes, leading to changes in gene expression and enzyme activity. For instance, it causes an increase in malondialdehyde, hydrogen peroxide, and protein carbonyl levels, indicating oxidative stress .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, exposure to this compound causes an increase in oxidative stress markers, indicating its stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, exposure to this compound at a dose of 30 mg/kg BW caused cardiotoxicity in mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as catalase, glutathione peroxidase, superoxide dismutase, and biomolecules like glutathione, and vitamin C, affecting their function and leading to changes in metabolic flux or metabolite levels .
Preparation Methods
Maneb is synthesized by reacting disodium ethylenebis(dithiocarbamate) with formaldehyde in an aqueous medium, followed by the addition of a water-soluble manganese(II) salt to precipitate the compound . The product can be further formulated with a metal salt and paraformaldehyde to enhance its stability and effectiveness . Industrial production methods involve similar steps, ensuring the compound is produced in a pure and reproducible form .
Chemical Reactions Analysis
Maneb undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form ethylene thiourea (ETU), a major degradation product.
Decomposition: Under environmental conditions, this compound decomposes to form various organic degradation products, including ETU.
Substitution: This compound can react with other compounds, leading to the formation of different manganese complexes.
Common reagents and conditions used in these reactions include sulfuric acid, potassium hydroxide, and various organic solvents . The major products formed from these reactions are typically manganese complexes and degradation products like ETU .
Scientific Research Applications
Maneb has a wide range of scientific research applications:
Comparison with Similar Compounds
Maneb is part of the ethylenebis(dithiocarbamate) (EBDC) family, which includes other compounds such as:
Zineb: Similar to this compound but contains zinc instead of manganese.
Mancozeb: A combination of this compound and Zineb, offering a broader spectrum of activity.
Metam sodium: Another related dithiocarbamate salt used as a fungicide.
Compared to these compounds, this compound is unique due to its manganese content, which provides specific advantages in terms of effectiveness and stability .
Properties
CAS No. |
12427-38-2 |
---|---|
Molecular Formula |
C4H6MnN2S4 |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4.Mn/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2 |
InChI Key |
YKSNLCVSTHTHJA-UHFFFAOYSA-L |
impurities |
Many commercial ethylenebisdithiocarbamate samples, including Maneb, contain ethylenethiourea ... The initial ethylenethiourea content in specific formulations of 'Maneb, 80%' varied between 0.05 and 1.26%; after 39 days of storage ethylenethiourea levels varied between 0.58 and 14.54%. |
SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[Mn+2] |
Isomeric SMILES |
C(CN=C(S)[S-])N=C(S)[S-].[Mn+2] |
Canonical SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[Mn+2] |
Appearance |
Solid powder |
Color/Form |
Yellow powder; crystals from alcohol Brown powde |
density |
1.92 at 25 °C/4 °C 1.92 g/cm³ Relative density (water = 1): 1.92 |
flash_point |
138 °C o.c. |
melting_point |
200 °C (decomposes) 392°F |
Key on ui other cas no. |
12427-38-2 |
physical_description |
Maneb is a yellow powder or crystalline solid. It is denser than water. Contact may irritate skin, eyes and mucous membranes. It may be toxic by ingestion. Likely to generate heat spontaneously upon exposure to air or water. May be sufficient to ignite the material. Maneb is used as a fungicide. Formulations of Maneb include mixing it with many other chemicals such as sulfur, zinc oxide and others to desensitize it. This is done to make it easer for application. YELLOW POWDER OR CRYSTALS. GREYISH-YELLOW POWDER. Yellow powder or crystalline solid. |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Stable under ordinary storage conditions but decomposes more or less rapidly when exposed to moisture or to acids. In presence of moisture decomposition proceeds as in nabam with formation of polymeric ethylene thiuram monosulfide. ... The biological activity of the product remains practically unvaried for 2 yr under environmental conditions, provided the product is stored in its unopened & undamaged original containers, in shaded & possible well-aired places. Maneb is unstable to moisture and is hydrolyzed by acids and hot water. It decomposes at about 100 °C and may spontaneously decompose vigorously when stored in bulk. Stable to light. Decomposes on prolonged exposure to air or moisture. |
solubility |
Soluble in chloroform, pyridine Practically insoluble in common organic solvents. Soluble in chelating agents (e.g. sodium salts of ethylenediaminetetraacetic acid) with the formation of complexes. In water, 6.0 mg/L at 25 °C Solubility in water: very poor Solubility in water: none |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Maneb; CR 3029; CR-3029; CR3029; F 10; F-10; F10; Farmaneb; Rhodianebe; Sopranebe; Tubothane; |
vapor_density |
1.92 |
vapor_pressure |
7.5X10-8 mm Hg at 25 °C Vapor pressure at 20 °C: negligible 7.5x10-8 mmHg |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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